4,7-Diazaspiro[2.5]octane-5,8-dione

Conformational analysis Medicinal chemistry Scaffold design

4,7-Diazaspiro[2.5]octane-5,8-dione is a conformationally constrained spirocyclic diketopiperazine that serves as a privileged scaffold for ATP-competitive kinase inhibitor libraries. Its rigid [2.5] framework eliminates off-target conformations seen in flexible analogs, enabling precise ATP-pocket engagement validated by crystallography. With 0 rotatable bonds, it provides an unmatched spatial geometry for fragment-based drug discovery and peptidomimetic design. Sourcing this building block from us ensures access to a high-purity, R&D-ready core compound that accelerates your kinase inhibitor and polyimide monomer programs.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 129306-17-8
Cat. No. B172639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Diazaspiro[2.5]octane-5,8-dione
CAS129306-17-8
Synonyms4,7-Diazaspiro[2.5]octane-5,8-dione
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1CC12C(=O)NCC(=O)N2
InChIInChI=1S/C6H8N2O2/c9-4-3-7-5(10)6(8-4)1-2-6/h1-3H2,(H,7,10)(H,8,9)
InChIKeyRBBJGTYVUQPXLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Diazaspiro[2.5]octane-5,8-dione (CAS 129306-17-8): A Cyclopropane-Constrained Spirocyclic Diketopiperazine Scaffold


4,7-Diazaspiro[2.5]octane-5,8-dione (CAS 129306-17-8) is a heterocyclic compound belonging to the class of spirocyclic diketopiperazines, characterized by a piperazine-2,5-dione ring system fused to a cyclopropane ring at the C3 position, creating a rigid spiro[2.5] framework with a quaternary carbon junction . Its molecular formula is C6H8N2O2, with a molecular weight of 140.14 g/mol and a computed XLogP3-AA of -1 . The compound is also known by the synonym cyclo(glycyl-1-amino-1-cyclopropanecarbonyl), reflecting its cyclic dipeptide character .

Why Generic Substitution of 4,7-Diazaspiro[2.5]octane-5,8-dione (CAS 129306-17-8) Fails: Conformational Restraint and Functional Differentiation


Generic substitution of 4,7-diazaspiro[2.5]octane-5,8-dione with other spirocyclic diketopiperazines or simple piperazine-2,5-diones is precluded by the unique conformational constraints imparted by its [2.5] spirocyclic framework. The fused cyclopropane ring introduces significant steric restriction and a defined exit vector geometry that is absent in more flexible 6,6- or 5,5-spiro analogs or linear diketopiperazines . This rigid architecture directly influences molecular recognition in biological systems—where it has been shown to modulate ATP-binding site interactions in kinase targets [1]—and confers distinct physicochemical properties, including a computed solubility of 209 g/L in water at 25°C . Furthermore, the dione functionality and the spirocyclic junction serve as critical synthetic handles for derivatization, including N-alkylation and ring functionalization, which are essential for generating focused libraries of kinase inhibitors or polymer monomers .

Quantitative Differentiation of 4,7-Diazaspiro[2.5]octane-5,8-dione (CAS 129306-17-8) Versus Closest Analogs


Spirocyclic Framework Rigidity: Cyclopropane-Constrained Conformation Versus Flexible Analogs

The [2.5] spirocyclic framework of 4,7-diazaspiro[2.5]octane-5,8-dione imposes a significantly more rigid conformation compared to analogous diazaspiro compounds with larger ring sizes (e.g., [3.4], [4.5], or [5.5] systems). The three-membered cyclopropane ring restricts bond rotation and defines a unique spatial arrangement of the two amide nitrogens and carbonyls, which is critical for specific interactions with biological targets [1].

Conformational analysis Medicinal chemistry Scaffold design

Superior Optical and Mechanical Monomer Performance for Polyimide Films

The use of a diazaspiro compound, encompassing 4,7-diazaspiro[2.5]octane-5,8-dione, as a monomer for polyimide (PI) film production results in films with excellent optical properties and improved Young's modulus compared to those derived from conventional aromatic dianhydride-diamine monomers [1]. The spirocyclic structure disrupts chain packing and reduces charge-transfer complex (CTC) formation, which is a primary cause of coloration in traditional aromatic PIs, while maintaining high thermal stability and mechanical integrity [2].

Polymer chemistry Flexible electronics Optical materials

Quantitative Purity and Solubility Profile for Reliable Synthesis and Formulation

Commercially sourced 4,7-diazaspiro[2.5]octane-5,8-dione is available with a standard purity of 95%, verified by NMR, HPLC, and GC analysis on a per-batch basis . Its computed aqueous solubility is exceptionally high at 209 g/L at 25°C , a property that facilitates its handling in aqueous reaction media and its use in biological assays without the need for high concentrations of organic co-solvents.

Synthetic chemistry Pharmaceutical intermediates Quality control

Validated Utility as a Core Scaffold for ATP-Competitive Kinase Inhibitors

Diazaspirocyclic cores, including the 4,7-diazaspiro[2.5]octane-5,8-dione framework, have been validated as efficient scaffolds for developing ATP-competitive protein kinase inhibitors [1]. Through X-ray crystallography, these spirocycles have been shown to engage the ATP-binding pocket, with the basic nitrogen atoms forming key interactions with acidic residues, and the overall ligand efficiency making them suitable starting points for medicinal chemistry optimization [1]. This contrasts with many other spirocyclic or heterocyclic cores that lack this specific validated binding mode and ligand efficiency profile in the kinase context.

Kinase inhibition Drug discovery Fragment-based design

High-Value Research and Industrial Applications for 4,7-Diazaspiro[2.5]octane-5,8-dione (CAS 129306-17-8)


Kinase Inhibitor Fragment and Lead Optimization in Oncology and Inflammation

Utilize 4,7-diazaspiro[2.5]octane-5,8-dione as a core scaffold for synthesizing libraries of heteroaryl-substituted ATP-competitive kinase inhibitors. The spirocyclic framework's rigidity and validated ATP-pocket binding mode (as demonstrated by crystallography) make it an ideal starting point for fragment-based drug discovery programs targeting kinases in cancer and inflammatory diseases [1]. Derivatization at the amide nitrogens or the cyclopropane ring can be used to explore selectivity and improve potency [1].

Monomer for Colorless, High-Temperature Polyimide Films in Flexible Electronics

Employ 4,7-diazaspiro[2.5]octane-5,8-dione as a diamine or dianhydride precursor in the synthesis of advanced polyimide (PI) films for flexible display substrates and optical devices. Its incorporation disrupts charge-transfer complex formation, yielding colorless and transparent films with high thermal stability (withstanding up to 500°C processing) and improved mechanical properties (Young's modulus) compared to conventional aromatic PIs [2].

Conformationally Constrained Peptidomimetic Building Block

Leverage the compound's identity as cyclo(glycyl-1-amino-1-cyclopropanecarbonyl) to introduce a rigid, cyclopropane-containing diketopiperazine moiety into peptidomimetics. The 0 rotatable bond structure provides a unique, spatially defined scaffold for probing protein-protein interactions or enzyme active sites where specific geometry is critical . This is particularly valuable for designing inhibitors of proteases or other enzymes with shallow binding pockets.

Chemical Biology Probe for ATP-Binding Site Conformational Studies

Deploy 4,7-diazaspiro[2.5]octane-5,8-dione-based probes to investigate the conformational dynamics of kinase ATP-binding sites. The spirocyclic core's ability to mimic ATP while engaging distinct pocket residues (as shown in co-crystal structures) allows for the study of P-loop conformations and the development of selective inhibitors that differentiate between closely related kinases [1].

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